Methyl 2-bromo-4-iodobenzoate

CAS No.: 1261588-35-5

Cat. No.: VC2702850

Molecular Formula: C8H6BrIO2

Molecular Weight: 340.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261588-35-5 |

|---|---|

| Molecular Formula | C8H6BrIO2 |

| Molecular Weight | 340.94 g/mol |

| IUPAC Name | methyl 2-bromo-4-iodobenzoate |

| Standard InChI | InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 |

| Standard InChI Key | AGPATUQJKLIKMY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)I)Br |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)I)Br |

Introduction

Chemical Identity and Properties

Structural Characteristics

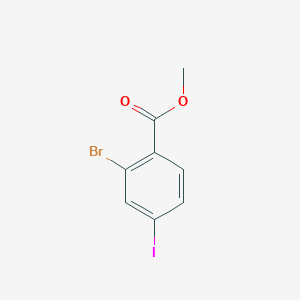

Methyl 2-bromo-4-iodobenzoate is characterized by a benzoic acid derivative structure with specific halogen substitutions. The compound features a bromine atom at position 2 and an iodine atom at position 4 on the benzene ring, along with a methyl ester functional group . This unique arrangement of halogens contributes to its distinct chemical reactivity and biological properties.

Chemical Identification Parameters

The compound can be identified through various chemical parameters as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1261588-35-5 |

| Molecular Formula | C₈H₆BrIO₂ |

| Molecular Weight | 340.94 g/mol |

| IUPAC Name | Methyl 2-bromo-4-iodobenzoate |

| InChI | InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 |

| InChIKey | AGPATUQJKLIKMY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)I)Br |

Table 1: Chemical identification parameters of Methyl 2-bromo-4-iodobenzoate

Synonyms and Alternative Nomenclature

Several synonyms are used to refer to this compound in scientific literature:

Structural Analysis and Chemical Properties

Molecular Structure

The molecular structure of Methyl 2-bromo-4-iodobenzoate consists of a benzene ring with strategic substitutions. The bromine atom at position 2 and iodine atom at position 4 create a unique electronic distribution within the molecule, influencing its reactivity patterns. The carboxylate group with methyl ester functionality further contributes to its chemical behavior and potential applications in organic synthesis .

Physical and Chemical Characteristics

The presence of two different halogen atoms (bromine and iodine) in the molecular structure confers distinct chemical properties to this compound. These halogens, being electron-withdrawing groups, influence the electron density distribution across the benzene ring, affecting the compound's reactivity in various chemical transformations. The methyl ester group provides an additional reactive site for potential modifications in synthetic applications .

Biological Activities

Antimicrobial Properties

Research indicates that Methyl 2-bromo-4-iodobenzoate exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to the presence of halogen atoms that enhance its interaction with microbial targets. Studies suggest that its antimicrobial mechanism may involve enzyme inhibition or disruption of cell membrane integrity.

Structure-Activity Relationships

The specific positioning of halogen substituents on the benzene ring plays a crucial role in determining the biological activity of Methyl 2-bromo-4-iodobenzoate. The 2-bromo and 4-iodo substitution pattern appears to confer optimal antimicrobial properties. This structure-activity relationship provides valuable insights for developing derivatives with enhanced biological activities.

Synthesis Methods

Related Synthetic Examples

For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate provides insights into potential synthetic routes:

"To the suspension of methyl 2-amino-4-fluoro-5-methylbenzoate (2.2 g, 12 mmol) in 48% hydrobromic acid (80 mL) was added an aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol) at 0° C., and the resulting solution was stirred for 30 min."

This approach likely serves as a model for the synthesis of Methyl 2-bromo-4-iodobenzoate, with appropriate modifications to introduce the specific halogen substituents.

Applications in Chemical Research

Synthetic Intermediates

Methyl 2-bromo-4-iodobenzoate serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential biological activities. Its unique substitution pattern provides strategic points for further modifications through various chemical transformations.

Current Research and Future Directions

Ongoing Research Areas

Current research involving Methyl 2-bromo-4-iodobenzoate focuses on several key areas:

-

Optimization of synthetic methodologies to improve yield and purity

-

Exploration of the full spectrum of biological activities, particularly antimicrobial and anticancer properties

-

Development of derivatives with enhanced therapeutic potential

-

Assessment of environmental impact and toxicity profiles

Future Research Prospects

Future investigations should address several important aspects:

-

Comprehensive structure-activity relationship studies to identify optimal substitution patterns for biological activity

-

Detailed mechanistic investigations of antimicrobial and potential anticancer activities

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of applications in materials science and as building blocks for complex molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume